molecular formula C21H19BrO4 B11156751 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11156751
M. Wt: 415.3 g/mol
InChI Key: BCMKDIKKWXCAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the coumarin (chromen-2-one) family, characterized by a 4-bromophenyl-2-oxoethoxy substituent at position 7, an ethyl group at position 3, and methyl groups at positions 4 and 6. Its synthesis typically involves alkylation of a precursor (e.g., EMAC10163) with 2,4-dibromoacetophenone in the presence of K₂CO₃ and acetone, followed by purification via column chromatography and recrystallization .

Properties

Molecular Formula

C21H19BrO4

Molecular Weight

415.3 g/mol

IUPAC Name

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C21H19BrO4/c1-4-16-12(2)17-9-10-19(13(3)20(17)26-21(16)24)25-11-18(23)14-5-7-15(22)8-6-14/h5-10H,4,11H2,1-3H3

InChI Key

BCMKDIKKWXCAET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Classical Coumarin Functionalization Strategies

Coumarin derivatives are typically synthesized via Pechmann condensation or Kostanecki reactions, but the introduction of complex side chains, such as the 2-(4-bromophenyl)-2-oxoethoxy group, requires tailored approaches. For this compound, a two-step functionalization strategy is commonly employed:

  • Core Coumarin Synthesis : The 3-ethyl-4,8-dimethylcoumarin backbone is prepared via cyclization of ethyl acetoacetate with resorcinol derivatives under acidic conditions.

  • Etherification at the 7-Position : The hydroxyl group at the 7-position undergoes alkylation with 2-(4-bromophenyl)-2-oxoethyl bromide, facilitated by a base such as potassium carbonate or a phase-transfer catalyst.

A representative procedure involves refluxing 7-hydroxy-3-ethyl-4,8-dimethylcoumarin with 2-(4-bromophenyl)-2-oxoethyl bromide in acetone for 12–24 hours, yielding the target compound in 65–72% purity before purification.

Modern Catalytic Approaches

Recent advancements emphasize green chemistry and catalytic efficiency. For example, KF/Al₂O₃-mediated alkylation has been adopted to enhance reaction rates and reduce byproducts. In this method:

  • A mixture of 7-hydroxycoumarin, 2-(4-bromophenyl)-2-oxoethyl bromide, and KF/Al₂O₃ is stirred at room temperature in ethanol.

  • The reaction completes within 3–5 hours, achieving yields of 78–85% after column chromatography.

This approach minimizes solvent waste and avoids harsh conditions, making it scalable for industrial applications.

Reaction Mechanisms and Kinetic Considerations

Alkylation Mechanism

The etherification proceeds via an SN2 nucleophilic substitution :

  • Deprotonation of the 7-hydroxyl group by a base generates a phenoxide ion.

  • The phenoxide attacks the electrophilic carbon of 2-(4-bromophenyl)-2-oxoethyl bromide, displacing bromide and forming the ether linkage.

Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energies ranging from 45–60 kJ/mol depending on the solvent.

Side Reactions and Mitigation

Common side reactions include:

  • Hydrolysis of the Oxoethyl Group : The 2-oxoethoxy moiety may hydrolyze under prolonged heating, forming carboxylic acid byproducts. This is mitigated by using anhydrous solvents and inert atmospheres.

  • Dimerization : Coumarin aggregation is suppressed by maintaining dilute reaction conditions (<0.5 M).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ConditionOptimal RangeImpact on Yield
Solvent Acetone or DMFMaximizes solubility of both coumarin and alkylating agent
Temperature 60–80°C (reflux)Balances reaction rate and decomposition risk
Catalyst Loading 10–15 wt% KF/Al₂O₃Enhances nucleophilicity without side reactions

Data adapted from and demonstrates that acetone outperforms DMF in minimizing byproduct formation (7% vs. 15%).

Role of Bases

  • Inorganic Bases (K₂CO₃) : Provide high pH for deprotonation but may cause saponification of ester groups.

  • Organic Bases (Triethylamine) : Reduce hydrolysis but require longer reaction times.

KF/Al₂O₃ emerges as a superior alternative, acting as both a base and a catalyst.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using a gradient of n-hexane/ethyl acetate (9:1 to 7:3). The target compound elutes at Rₓ = 0.45–0.55, with final purity >98% confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, coumarin-H), 5.32 (s, 2H, OCH₂CO), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃), 2.21 (s, 3H, CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O, coumarin), 1680 cm⁻¹ (C=O, ketone), 1260 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Patent literature highlights continuous-flow reactors for large-scale synthesis, reducing batch variability and improving heat management. Key parameters include:

  • Residence time: 20–30 minutes.

  • Temperature control: ±2°C via jacketed reactors.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Chromenone Derivatives

Key structural analogs differ in substituents on the 2-oxoethoxy side chain or the chromenone core. A comparison of physicochemical and synthetic properties is summarized below:

Compound Name / ID Substituent (R-group) Yield (%) Melting Point (°C) Key Features Source
Target Compound (EMAC10163c) 4-Bromophenyl 46.1 Not reported Bromine enhances lipophilicity & bioactivity
EMAC10163g [1,1'-Biphenyl]-4-yl 73.9 168–169 Biphenyl group increases planarity
EMAC10163h 2,4-Difluorophenyl 49.0 188–190 Fluorine improves metabolic stability
EMAC10163i Phenyl 46.0 182–184 Simpler structure, lower steric hindrance
EMAC10163k 3-Methoxyphenyl 55.3 157–160 Methoxy enhances solubility
Compound 5b () 4-Fluorophenyl 50 208–210 Fluorine vs. bromine electronic effects
2-(2-(4-Bromophenyl)-2-oxoethoxy)benzamide 4-Bromophenyl (benzamide) 85 202–204 Different core (benzamide vs. chromenone)

Impact of Substituents

  • Synthetic Efficiency : Lower yields (46.1%) for EMAC10163c vs. EMAC10163g (73.9%) suggest steric hindrance or reactivity challenges with bromo-substituted reagents .
  • Physicochemical Properties : Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to fluorine or methoxy groups.

Key Research Findings

  • Substituent choice significantly affects yield and properties.
  • Fluorine and methoxy groups improve synthetic efficiency and solubility, respectively.
  • Crystallographic data (e.g., ) confirms conformational flexibility in chromenone derivatives, influenced by substituent orientation .

Biological Activity

7-[2-(4-bromophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its coumarin backbone with specific substitutions that enhance its biological activity. The presence of the 4-bromophenyl group is particularly significant, as halogenated phenyl groups are known to influence pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including our compound of interest. In a study involving a series of synthesized compounds, several derivatives exhibited significant cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cells. Notably, compounds with similar structural motifs showed IC50 values ranging from 5.5 µg/ml to 6.9 µg/ml against these cell lines, indicating strong cytotoxic activity compared to standard treatments like 5-fluorouracil .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/ml)Reference
This compoundMCF-75.5
This compoundHepG26.9
Compound XMCF-710.0
Compound YHepG212.0

Antioxidant Activity

The antioxidant properties of coumarin derivatives have been well-documented. The compound has shown potential in scavenging free radicals and inhibiting lipid peroxidation, which are crucial mechanisms in preventing oxidative stress-related diseases. The presence of the bromine atom is believed to enhance the electron-withdrawing capacity of the phenyl ring, thereby increasing the compound's reactivity towards free radicals .

The mechanism by which the compound exerts its anticancer effects may involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that coumarin derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G1 phase, preventing proliferation.
  • Inhibition of Metastasis : Certain coumarins inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.

Study on Coumarin Derivatives

In a systematic investigation into various coumarin derivatives, it was found that those with halogenated substituents exhibited enhanced cytotoxicity against MCF-7 and HepG2 cell lines. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of these compounds with target proteins involved in cancer progression. The docking results indicated favorable interactions between the compound and key proteins such as Bcl-2 and caspases, which are critical in apoptosis regulation .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves a multi-step approach:
  • Chromenone Core Formation : Condensation of substituted resorcinol derivatives (e.g., 3-ethyl-4,8-dimethylresorcinol) with β-keto esters under acidic catalysis (H₂SO₄ or PTSA) .
  • O-Alkylation : Introduction of the 4-bromophenyl-2-oxoethoxy group via Mitsunobu reaction (DIAD/TPP catalyst in THF, 60–80°C) or nucleophilic substitution (K₂CO₃/DMF, 12 h reflux) .
  • Yield Optimization : Monitor reaction progress via TLC (hexane:EtOAc 3:1). Purify using column chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Ethyl group protons appear as a triplet (δ 1.2–1.4 ppm); aromatic protons from the 4-bromophenyl moiety resonate at δ 7.5–8.0 ppm .
  • ¹³C NMR : The chromenone carbonyl (C-2) appears at δ 160–165 ppm .
  • X-ray Crystallography : Resolve crystal packing using vapor diffusion (dichloromethane/hexane). Address disordered solvents via PLATON’s SQUEEZE routine .
  • HRMS : Confirm molecular ion peak ([M+H]⁺ at m/z 457.05 for C₂₂H₂₀BrO₅) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence biological activity compared to halogenated analogs?

  • Methodological Answer :
  • Lipophilicity Enhancement : Bromine increases logP by ~0.5 compared to chloro analogs, improving membrane permeability but reducing aqueous solubility (predicted solubility: 0.03 mg/mL) .
  • Target Binding : Molecular docking (AutoDock Vina) suggests bromine forms halogen bonds with aromatic residues (e.g., Phe in kinase targets), enhancing inhibitory potency .
  • Metabolic Stability : Microsomal studies show slower debromination vs. dechlorination, suggesting longer half-life .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–50 μM cytotoxicity) may arise from:
  • Assay Variability : Standardize cell lines (authenticate via STR profiling) and solvent controls (DMSO <0.1% v/v) .
  • Dosage Normalization : Report molar concentrations instead of mass/volume.
  • Meta-Analysis : Use GraphPad Prism to analyze dose-response curves across studies, identifying outliers via Grubbs’ test .

Q. How can the chromenone core be selectively functionalized for SAR studies?

  • Methodological Answer :
  • Electrophilic Substitution : Nitrate at C-6 using fuming HNO₃/H₂SO₄ (0°C, 2 h) .
  • Cross-Coupling : Suzuki-Miyaura reaction at brominated positions (pre-brominate via NBS/light) .
  • O-Demethylation : Treat with BBr₃ in CH₂Cl₂ (-20°C, 4 h) to remove methyl groups for subsequent alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.